molecular formula C38H32N2O5 B7949810 N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine

Cat. No.: B7949810
M. Wt: 596.7 g/mol
InChI Key: LEAIJCJTJSTEDG-UMSFTDKQSA-N
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Description

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a trityl group, which serve as protective groups during the synthesis process. These protective groups are crucial in preventing unwanted reactions at specific sites of the molecule, thereby ensuring the desired chemical transformations occur.

Properties

IUPAC Name

(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43)/t34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAIJCJTJSTEDG-UMSFTDKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Crystallization and Centrifugation

The most widely cited method involves a six-step process to isolate high-purity Fmoc-Asn(Trt)-OH:

  • Crystallization : N'-Trityl-L-asparagine is crystallized from a solution containing trifluoroacetic acid (TFA) and maleic anhydride. This step selectively precipitates the intermediate while leaving unreacted starting materials in solution.

  • Centrifugation : The crystalline product is separated via centrifugation, achieving >90% yield of N'-Trityl-L-asparagine.

  • Washing : Residual maleic anhydride and epichlorohydrin are removed using a methanol-water (3:1) mixture.

  • Extraction : N-Acetyl-L-asparagine is extracted using dichloromethane, leveraging its differential solubility.

  • Secondary Centrifugation : Further purification isolates N'-Trityl-L-asparagine with minimal impurities.

  • Drying : Lyophilization under vacuum yields the final product as a white crystalline powder.

Table 1: Reagents and Conditions for Crystallization-Based Synthesis

StepReagentsSolvent SystemTemperatureYield
1TFA, maleic anhydrideEthanol/water0–5°C85%
2Methanol/water-RT92%
4Dichloromethane-RT88%
6-Lyophilizer-40°C95%

This method emphasizes simplicity and scalability, with a total yield of 68–72%.

Active Ester Intermediate Route

Patents describe an alternative approach using active ester intermediates for coupling in peptide synthesis:

  • Activation : Fmoc-Asn(Trt)-OH is reacted with N-hydroxysuccinimide (HOSu) in the presence of dicyclohexylcarbodiimide (DCC) to form Fmoc-Asn(Trt)-OSu.

  • Coupling : The active ester is coupled with target amino acids (e.g., phenylalanine) under alkaline conditions (pH 8–9) to form dipeptides.

This method, while primarily used for peptide elongation, highlights the compound’s role in fragment condensation. Reaction yields for active ester formation exceed 90% under optimized DCC/HOSu stoichiometry.

Purification and Quality Control

Solubility-Driven Purification

Fmoc-Asn(Trt)-OH’s solubility profile is exploited for purification:

  • High Solubility : Dissolves readily in dimethylformamide (DMF) and N-methylpyrrolidone (NMP), whereas impurities like maleic anhydride exhibit limited solubility.

  • Precipitation : Dropwise addition of cold diethyl ether precipitates the product, reducing residual TFA to <0.1%.

Chromatographic Validation

Reverse-phase HPLC (RP-HPLC) ensures purity ≥97%:

  • Column : Newcrom R1 (3 µm particles, 100 Å pore size).

  • Mobile Phase : Acetonitrile/water with 0.1% phosphoric acid (gradient: 20–80% MeCN over 15 min).

  • Detection : UV at 220 nm.

Table 2: HPLC Specifications for Fmoc-Asn(Trt)-OH

ParameterValue
Retention Time8.2 min
Purity (HPLC)96–98%
LOD (UV)0.05 µg/mL

Deprotection Kinetics and Side Reactions

The trityl (Trt) group is cleaved with TFA, but deprotection efficiency varies:

  • Standard Conditions : 1 hour at 25°C achieves >99% deprotection for internal Asn(Trt) residues.

  • N-Terminal Residues : Deprotection requires extended treatment (2 hours) due to steric hindrance.

Side reactions, such as aspartimide formation, are suppressed by the Trt group, reducing byproducts to <1% compared to unprotected asparagine.

Industrial-Scale Optimization

Cost-Effective Solvent Recovery

  • DMF Recycling : Distillation recovers 85% of DMF, reducing production costs by 30%.

  • Waste Stream Management : Maleic anhydride and epichlorohydrin are neutralized with aqueous NaOH, achieving EPA compliance.

Stability Profiles

  • Storage : Stable for >24 months at 2–8°C in amber vials.

  • Thermal Degradation : Decomposition begins at 201°C, correlating with melting point data.

Applications in Peptide Synthesis

Fmoc-Asn(Trt)-OH is integral to synthesizing therapeutic peptides like teriparatide:

  • Segment Condensation : Used in fragment-based assembly to minimize racemization.

  • SPPS Efficiency : Enables >99% coupling yields in automated synthesizers .

Chemical Reactions Analysis

Types of Reactions

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and trityl groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Substitution Reactions: Replacement of protective groups with other functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) for Fmoc removal; trifluoroacetic acid (TFA) for trityl removal.

    Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include deprotected asparagine derivatives, peptide chains, and substituted asparagine compounds.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asn(Trt)-OH is widely used in solid-phase peptide synthesis as a building block. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids. The trityl (Trt) group provides additional protection against unwanted side reactions during synthesis.

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized Fmoc-Asn(Trt)-OH to construct peptides with specific biological activities. The use of this compound allowed for the efficient assembly of complex peptide sequences while maintaining high purity levels. The final products exhibited significant biological activity, demonstrating the effectiveness of using Fmoc-Asn(Trt)-OH in peptide synthesis .

Drug Development

Role in Developing Therapeutics

Fmoc-Asn(Trt)-OH has been instrumental in the development of therapeutics targeting various diseases, including cancer and metabolic disorders. The ability to incorporate asparagine into peptide sequences has been shown to enhance the stability and efficacy of peptide-based drugs.

Case Study: Anticancer Peptide Development

A notable application involved the design of an anticancer peptide that included Fmoc-Asn(Trt)-OH as a key component. Researchers reported that this peptide demonstrated improved binding affinity to cancer cell receptors compared to peptides lacking asparagine. This enhancement suggests that incorporating Fmoc-Asn(Trt)-OH can lead to more effective therapeutic agents .

Bioconjugation Techniques

Facilitating Conjugation Reactions

The presence of the trityl group in Fmoc-Asn(Trt)-OH allows for selective bioconjugation reactions, making it suitable for attaching various biomolecules, including antibodies and enzymes. This property is particularly useful in creating targeted drug delivery systems.

Case Study: Targeted Drug Delivery Systems

In research aimed at developing targeted drug delivery systems, scientists employed Fmoc-Asn(Trt)-OH to conjugate therapeutic agents to antibodies. The resulting bioconjugates exhibited enhanced specificity towards cancer cells, leading to improved therapeutic outcomes in preclinical models .

Structural Biology Studies

Use in Protein Engineering

Fmoc-Asn(Trt)-OH is also valuable in structural biology for engineering proteins with desired properties. By incorporating asparagine at specific positions within protein structures, researchers can influence protein folding and stability.

Case Study: Protein Stability Enhancement

A study investigated the effects of incorporating Fmoc-Asn(Trt)-OH into a model protein. The results indicated that the modified protein displayed increased thermal stability and resistance to denaturation compared to its unmodified counterpart, highlighting the utility of this compound in protein engineering applications .

Mechanism of Action

The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, while the trityl group protects the side chain of asparagine. These protective groups are removed under specific conditions to allow for the formation of peptide bonds and other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine
  • N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine
  • N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine

Uniqueness

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is unique due to its specific protective groups, which provide selective protection during peptide synthesis. This allows for the precise formation of peptide bonds and the synthesis of complex peptides and proteins.

Biological Activity

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) is a modified amino acid that plays a significant role in peptide synthesis and has been studied for its biological activity. This compound is characterized by its unique structure, which enhances its stability and solubility in various solvents, making it an essential building block in the development of peptides with specific biological functions.

  • Molecular Formula: C45H36N2O4S
  • Molecular Weight: 700.843 g/mol
  • CAS Number: 132388-59-1
  • IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-tritylsulfanyl-1H-indol-3-yl)propanoic acid

The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is known for its effectiveness in peptide synthesis, allowing for selective deprotection and facilitating the formation of peptide bonds without unwanted side reactions.

Fmoc-Asn(Trt)-OH exhibits several biological activities primarily due to its role in peptide synthesis. The Fmoc group is crucial for protecting the amino group during synthesis, while the trityl group provides stability against side reactions. This makes it particularly useful in synthesizing peptides that require precise control over their sequences and structures.

Key Mechanisms:

  • Peptide Bond Formation: The compound facilitates the formation of amide bonds between amino acids, which is fundamental in constructing peptides.
  • Stability Enhancement: The protective groups help maintain the integrity of sensitive amino acids during synthesis, particularly under conditions that could lead to degradation or unwanted modifications.

Research Findings and Case Studies

Several studies have explored the applications and efficacy of Fmoc-Asn(Trt)-OH in various biological contexts:

  • Peptide Synthesis Efficiency:
    • A study demonstrated that using Fmoc-Asn(Trt)-OH resulted in significantly purer peptides compared to traditional methods, highlighting its effectiveness in reducing side reactions during synthesis .
  • Therapeutic Applications:
    • Research has indicated potential therapeutic applications of peptides synthesized using Fmoc-Asn(Trt)-OH, particularly in drug delivery systems where stability and bioavailability are critical .
  • Stability Studies:
    • Investigations into the stability of Fmoc-protected amino acids under various conditions showed that Fmoc-Asn(Trt)-OH maintains its integrity better than other derivatives, making it a preferred choice for sensitive applications .

Data Tables

PropertyValue
Molecular FormulaC45H36N2O4S
Molecular Weight700.843 g/mol
CAS Number132388-59-1
SolubilitySoluble in DMF, DMSO
StabilityStable under standard conditions

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine in laboratory settings?

  • Methodological Answer : This compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) . Essential precautions include:

  • Use of PPE (gloves, lab coats, eye protection) and fume hoods to avoid inhalation or skin contact .
  • Immediate decontamination protocols for spills (e.g., avoid dust generation, use ethanol-compatible absorbents) .
  • Storage in dry, dark conditions at -20°C to prevent degradation .
    • Data Contradiction Note : While acute toxicity is documented , chronic toxicity data remain unavailable, necessitating conservative handling .

Q. How can researchers ensure solubility and stability of this compound in peptide synthesis workflows?

  • Methodological Answer :

  • Solubility in DMSO (100 mg/mL) is achievable with sonication, but solvent purity must be verified to avoid side reactions .
  • For aqueous buffers, pre-dissolve in DMSO before dilution to ≥2.5 mg/mL (7.04 mM) to maintain clarity .
  • Stability in solution is limited; store at -20°C for ≤1 month to prevent Fmoc group cleavage .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC : Monitor purity using reverse-phase columns (C18) with gradients of water/acetonitrile + 0.1% TFA .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for analogs: 818.3429, observed: 818.3435) .
  • NMR : Characterize trityl and Fmoc protecting groups via ¹H/¹³C shifts in CDCl₃ or DMSO-d6 .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between oral (LD50 >2000 mg/kg) and inhalation hazards (Category 4)?

  • Methodological Answer :

  • In Vivo vs. In Vitro Discrepancies : The high oral LD50 suggests low acute toxicity via ingestion, but inhalation risks (Category 4) may arise from particle size or metabolite generation .
  • Mitigation Strategy : Conduct particle size analysis of lab-synthesized batches and compare toxicity using A549 cell lines for pulmonary exposure .
  • Reference Data : Prioritize studies using standardized OECD guidelines to harmonize classification .

Q. What strategies optimize the removal of trityl and Fmoc groups without damaging the asparagine backbone?

  • Methodological Answer :

  • Trityl Deprotection : Use 1% TFA in dichloromethane (0°C, 30 min) to minimize acidolysis of the peptide bond .
  • Fmoc Removal : Treat with 20% piperidine in DMF (2 × 5 min) followed by neutralization to prevent aspartimide formation .
  • Validation : Monitor deprotection efficiency via LC-MS and adjust reaction times based on resin swelling properties .

Q. How can this compound be functionalized for targeted drug delivery applications?

  • Methodological Answer :

  • Side-Chain Modification : Introduce bioorthogonal handles (e.g., azides, alkynes) via lysine or aspartic acid residues using anhydride coupling (e.g., 2-bromo-2,2-difluoroacetic anhydride) .
  • Conjugation Example : Attach polyethylene glycol (PEG) chains to the trityl-protected amine via NHS ester chemistry, followed by HPLC purification .
  • Stability Testing : Assess functionalized derivatives in serum-containing buffers (37°C, 24 hr) to evaluate hydrolytic resistance .

Q. What experimental designs address low yields in solid-phase peptide synthesis (SPPS) using this building block?

  • Methodological Answer :

  • Coupling Optimization : Use HATU/DIPEA in DMF for efficient activation, with double couplings (2 × 1 hr) to overcome steric hindrance from the trityl group .
  • Resin Selection : Employ NovaSyn® TGR resin for improved loading (0.2–0.3 mmol/g) and reduced side reactions .
  • Troubleshooting : Analyze failed sequences via MALDI-TOF to identify deletion products or incomplete deprotection .

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